N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the furan ring and the indazole core in this compound suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then subjected to further reactions to introduce the indazole core and the methoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives under mild conditions. This method allows for the optimization of reaction time, solvent, and substrate amounts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and indazole core can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also contains a furan ring and has been studied for its neurochemical properties.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative known for its metal-chelating properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to the presence of both the furan ring and the indazole core, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
919107-40-7 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-18-15(20-2)12-6-5-10(8-13(12)17-18)14(19)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,16,19) |
InChI Key |
BNVXZJHWHVJACL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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